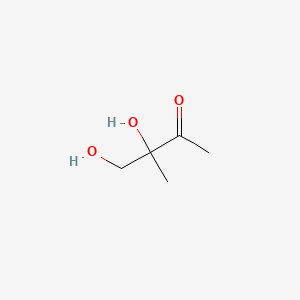
2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci) is an organic compound with the molecular formula C5H10O3. It is a secondary α-hydroxy ketone, known for its role in various chemical and biological processes. This compound is also referred to as 3-Hydroxy-3-methylbutan-2-one .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci) can be achieved through several methods. One common approach involves the hydroboration-oxidation reaction of 3-methylbut-1-ene . Another method includes the addition of water in the presence of dilute sulfuric acid . These reactions typically require controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of 2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci) often involves large-scale chemical processes. These processes are designed to maximize efficiency and minimize costs while maintaining the quality of the final product. Specific details on industrial production methods are proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various catalysts. The conditions for these reactions typically involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound plays a role in metabolic pathways and can be used in studies related to enzyme function and regulation.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci) involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. The exact pathways and targets depend on the specific biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-3-methylbutan-2-one: A closely related compound with similar chemical properties.
3,4-Dihydroxy-3-cyclobutene-1,2-dione: Another compound with similar functional groups but different structural features.
Uniqueness
2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C5H10O3 |
|---|---|
Molekulargewicht |
118.13 g/mol |
IUPAC-Name |
3,4-dihydroxy-3-methylbutan-2-one |
InChI |
InChI=1S/C5H10O3/c1-4(7)5(2,8)3-6/h6,8H,3H2,1-2H3 |
InChI-Schlüssel |
ILAYTWAIZAKGGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C)(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















